zinc;ethyl sulfate

Description

Zinc sulfate (ZnSO₄) is a water-soluble, inorganic compound commonly encountered as the heptahydrate (ZnSO₄·7H₂O). It is widely used in agriculture, medicine, and industry due to its high zinc content (~23% elemental zinc) and bioavailability . In agriculture, it serves as a soil additive to correct zinc deficiency in crops, while in medicine, it is prescribed to treat zinc deficiency, which impairs immune function, wound healing, and DNA synthesis . Industrially, zinc sulfate is a precursor for dyes, pigments, and electroplating processes .

Zinc sulfate dissociates into Zn²⁺ and SO₄²⁻ ions in aqueous solutions, enabling its biological and chemical reactivity. However, its hygroscopic nature and thermal instability (decomposing at 680°C to ZnO and SO₃) necessitate careful handling .

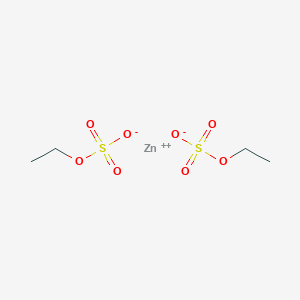

Structure

2D Structure

Properties

CAS No. |

546-75-8 |

|---|---|

Molecular Formula |

C4H10O8S2Zn |

Molecular Weight |

315.6 g/mol |

IUPAC Name |

zinc;ethyl sulfate |

InChI |

InChI=1S/2C2H6O4S.Zn/c2*1-2-6-7(3,4)5;/h2*2H2,1H3,(H,3,4,5);/q;;+2/p-2 |

InChI Key |

JONLGLZSMFOTJC-UHFFFAOYSA-L |

Canonical SMILES |

CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Preparation of Ethyl Sulfate (Ethyl Sulfate Ion Source)

Ethyl sulfate is commonly prepared from ethylene glycol derivatives and sulfur-containing reagents. A notable preparation method involves:

- Esterification of ethylene glycol with thionyl chloride to form glycol sulfite intermediate.

- Oxidation of glycol sulfite using a ruthenium trichloride catalyst and sodium hypochlorite at controlled low temperatures (0–10 °C).

- pH adjustment with sodium bicarbonate and purification by recrystallization using solvents such as toluene, ethyl acetate, or dioxane.

This one-pot, solvent-free method avoids intermediate washing and extraction steps, enhancing yield and safety, and is suitable for industrial scale-up (see Table 1 for reaction conditions).

| Step | Conditions | Reagents | Notes |

|---|---|---|---|

| Esterification | 0–50 °C, 1–3 h | Thionyl chloride, ethylene glycol | Molar ratio SOCl2:EG = 1:1–5:1 |

| pH Adjustment | −10 to 10 °C | Sodium bicarbonate solution | pH adjusted to 7–8 |

| Oxidation | 0–10 °C, 1–3 h addition + 1–2 h hold | RuCl3 catalyst, NaOCl (13%) | Catalyst 0.01–0.05% molar of EG; NaOCl:EG = 1:1–3:1 |

| Workup | 0–5 °C filtration | Sodium bisulfite solution | 5–10% mass concentration; bisulfite 0.2–0.5× NaOCl mass |

Table 1: Summary of Ethyl Sulfate Preparation Conditions and Reagents

Preparation of Zinc Sulfate as a Zinc Source

Zinc sulfate is a common zinc salt precursor, often prepared industrially from zinc oxide or zinc-containing waste residues. Several processes have been documented:

- Reaction of zinc oxide or zinc-containing residues with dilute sulfuric acid to form zinc sulfate solution.

- Removal of impurities such as iron, cobalt, and copper via filtration and chemical treatment.

- Concentration and crystallization through evaporation and cooling to obtain zinc sulfate crystals.

- Drying to produce zinc sulfate monohydrate or anhydrous forms.

A patented industrial method highlights the use of waste zinc oxide and secondary zinc oxide in dilute sulfuric acid, followed by impurity removal, thermal pretreatment, evaporation by hot oil circulation, crystallization, centrifugal separation, and drying. This process is energy-efficient and yields high-purity zinc sulfate.

Another method involves:

- Washing zinc-containing waste residue with ethanol-water solution.

- Leaching with concentrated sulfuric acid (60–80%).

- Oxidative purification with hydrogen peroxide and air.

- Multiple filtration and displacement reactions with zinc powder to remove impurities.

- Evaporation, crystallization, and microwave drying to obtain zinc sulfate monohydrate with high purity.

| Step | Conditions | Reagents/Materials | Notes |

|---|---|---|---|

| Leaching | 65–75 °C, 150 min | Zinc oxide/waste + dilute H2SO4 | pH > 4.5 at endpoint |

| Oxidative purification | 65–80 °C, 160–200 min | Air, H2O2 | Removes iron and sulfuric acid excess |

| Impurity removal | 35–60 °C, 65–85 min | Zinc powder, activated carbon | Multiple stages to remove Cd, Fe, etc. |

| Concentration & Crystallization | ~90 °C, airflow 0.2 m³/h | Evaporation, crystallizer | Microwave drying at 915 MHz for 10 min |

Table 2: Industrial Zinc Sulfate Preparation from Zinc-Containing Waste Residue

Synthesis of Zinc Ethyl Sulfate

The direct preparation of zinc ethyl sulfate involves the reaction of zinc salts or zinc metal with ethyl sulfate. While specific industrial protocols for zinc ethyl sulfate are scarce, combining the above components is logical:

- Step 1: Prepare ethyl sulfate via the esterification and oxidation method described.

- Step 2: Prepare zinc sulfate solution from zinc oxide or zinc-containing residues.

- Step 3: React zinc sulfate solution with ethyl sulfate under controlled conditions to form zinc ethyl sulfate.

Alternatively, zinc chloride or zinc acetate can be reacted with ethyl sulfate salts in organic solvents to yield zinc ethyl sulfate complexes, as suggested by coordination chemistry studies involving zinc(II) and organic sulfate ligands.

Analytical and Process Considerations

- Purity Control: Removal of metal impurities (Fe, Co, Cu, Cd) is critical for high-purity zinc sulfate and subsequent zinc ethyl sulfate preparation.

- Temperature Control: Low temperatures (0–10 °C) during oxidation and crystallization steps improve yield and product stability.

- Solvent Selection: Recrystallization solvents such as toluene, ethyl acetate, and dioxane optimize purity and yield of ethyl sulfate.

- Energy Efficiency: Use of hot oil circulation for evaporation reduces energy consumption in zinc sulfate preparation.

- Safety: Avoidance of volatile and corrosive reagents (e.g., sulfuric anhydride) improves operational safety and feasibility for scale-up.

Summary Table of Preparation Routes

Chemical Reactions Analysis

Types of Reactions: Zinc ethyl sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form zinc oxide and ethyl sulfate.

Reduction: It can be reduced to form elemental zinc and ethyl alcohol.

Substitution: It can undergo substitution reactions where the ethyl group is replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or aryl halides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Zinc oxide and ethyl sulfate.

Reduction: Elemental zinc and ethyl alcohol.

Substitution: Various alkyl or aryl zinc sulfates.

Scientific Research Applications

Zinc ethyl sulfate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: It is studied for its potential role in biological systems, particularly in zinc metabolism and enzyme function.

Medicine: It is being explored for its potential therapeutic applications, including its use as a zinc supplement and in the treatment of zinc deficiency.

Industry: It is used in the production of various zinc-containing compounds and as a precursor in the synthesis of other organozinc compounds.

Mechanism of Action

The mechanism of action of zinc ethyl sulfate involves the interaction of the zinc ion with various molecular targets. Zinc ions are known to play a crucial role in the catalytic activity of many enzymes, including DNA and RNA polymerases, and in the stabilization of protein structures. The ethyl sulfate group can also participate in various chemical reactions, contributing to the overall reactivity of the compound.

Comparison with Similar Compounds

Solubility and Bioavailability

Water solubility and absorption efficiency vary significantly among zinc compounds (Table 1):

Key Findings :

- Water-soluble compounds like zinc sulfate and acetate exhibit higher bioavailability than poorly soluble forms like zinc oxide .

- Zinc glycine chelate, though less soluble than sulfate, shows superior absorption in animal studies due to chelation, which protects Zn²⁺ from binding with dietary inhibitors .

Key Findings :

- Zinc acetate-derived ZnO exhibits rod-like morphologies, while sulfate precursors form plate-like structures due to differences in nucleation rates .

- FTIR spectra reveal sulfate-derived ZnO has more hydroxyl groups, influencing its catalytic and antimicrobial properties .

Thermal Stability and Hydration States

Zinc sulfate hydrates undergo phase transitions at elevated temperatures (Table 3):

| Temperature Range | Hydration State | Stability |

|---|---|---|

| 0–39°C | Heptahydrate (ZnSO₄·7H₂O) | Most stable form |

| 39–60°C | Hexahydrate | Intermediate phase |

| 60–100°C | Monohydrate (ZnSO₄·H₂O) | "Hot crystallization" |

| >280°C | Anhydrous (ZnSO₄) | Decomposes to ZnO at 680°C |

Key Findings :

Medical and Agricultural Efficacy

- Human Health: Zinc sulfate supplementation (20–50 mg/day) effectively corrects deficiency but may cause gastrointestinal side effects (nausea, vomiting) at high doses . In contrast, zinc gluconate (another soluble form) is better tolerated in lozenges .

- Agriculture : Zinc sulfate increases Zn content in crops by 15–30% compared to zinc oxide, which requires acidic soils for dissolution .

- Veterinary Use : Zinc glycine chelate elevates liver Zn levels in broiler chickens more efficiently than sulfate, suggesting enhanced systemic uptake .

Biological Activity

Zinc ethyl sulfate, a compound with the molecular formula C4H10O8S2Zn, has garnered attention for its potential biological activities, particularly in antimicrobial applications and therapeutic effects. This article explores its biological activity, supported by research findings, case studies, and data tables.

- Molecular Weight : 169.07 g/mol

- Chemical Structure : Zinc ethyl sulfate consists of a zinc ion coordinated with two ethyl sulfate groups. Its unique structure contributes to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of zinc sulfate, which may extend to zinc ethyl sulfate due to their structural similarities.

Case Study: Antibacterial Effects on Staphylococcus aureus

A study evaluated the anti-biofilm and anti-virulence effects of zinc sulfate against Staphylococcus aureus. The findings indicated:

- Minimum Inhibitory Concentration (MIC) : Zinc sulfate exhibited an MIC of 128 µg/ml against various S. aureus isolates.

- Gene Expression : Treatment with zinc sulfate significantly repressed biofilm-related genes (ica A, D, B, and fnb A) compared to untreated controls (P < 0.05) .

- Hemolytic Activity : Zinc sulfate reduced hemolysis of human red blood cells by S. aureus at concentrations as low as 16 µg/ml.

| Parameter | Zinc Sulfate Concentration | Result |

|---|---|---|

| MIC | 128 µg/ml | Effective against S. aureus |

| Repression of biofilm genes | 16 µg/ml | Significant down-regulation |

| Hemolytic activity | 16 µg/ml | Inhibited hemolysis |

Therapeutic Applications

Zinc compounds have been studied for their therapeutic benefits, particularly in oncology.

Case Study: Taste Alterations in Cancer Patients

A randomized controlled trial investigated the effects of zinc sulfate on taste alterations in cancer patients undergoing radiotherapy:

- Participants : 18 patients receiving external radiotherapy.

- Dosage : 45 mg of zinc sulfate three times daily.

- Findings : Patients receiving zinc sulfate experienced less deterioration in taste acuity compared to the placebo group during treatment and showed quicker recovery post-treatment .

| Taste Quality | Zinc Sulfate Group | Placebo Group |

|---|---|---|

| Urea Detection Threshold | Improved | Worsened |

| Sodium Chloride Recognition | Improved | Worsened |

Zinc ions are known to interfere with bacterial metabolism and virulence factors. They can inhibit glycolytic enzymes, reducing ATP synthesis in bacterial cells, which may explain the observed antibacterial effects .

Safety and Toxicity

While zinc compounds are generally regarded as safe at therapeutic doses, potential side effects warrant consideration. Further studies are recommended to evaluate the long-term effects and safety profiles of zinc ethyl sulfate in clinical settings.

Q & A

Q. Q1. What are the optimal conditions for synthesizing zinc ethyl sulfate, and how does temperature influence its crystalline structure?

To synthesize zinc ethyl sulfate, precise control of temperature and hydration is critical. Based on zinc sulfate’s phase behavior, synthesis at 0–39°C yields heptahydrate (ZnSO₄·7H₂O), while temperatures >60°C produce monohydrate (ZnSO₄·H₂O) . For ethyl sulfate integration, reaction conditions must balance ethanol’s volatility with sulfate stability. Thermochemical data (ΔfH°solid = -980.14 kJ/mol) and phase transitions (e.g., decomposition at 680°C) should guide reactor design. Use controlled drying to avoid unintended dehydration.

Q. Q2. How can researchers standardize zinc sulfate solutions for dissolution studies in aqueous systems?

Follow USP guidelines: dissolve 14.4 g ZnSO₄ in 1 L water, then titrate with 0.05 M EDTA using acetic acid-ammonium acetate buffer and dithizone TS as an indicator . Validate purity via ICP-MS or gravimetric analysis, ensuring <0.05% water-insoluble residues . Adjust pH to 4.5–6.0 to prevent hydrolysis.

Q. Q3. What methodologies are recommended for quantifying ethyl sulfate in biological matrices?

Use LC-MS/MS with deuterated internal standards (e.g., EtS-d5). Monitor transitions m/z 125→97 for EtS and m/z 130→102 for EtS-d5 . Optimize SPE (e.g., Bond Elut ENV) to remove matrix interferents. Validate sensitivity (LOQ <25 ng/mL) and precision (CV <15%) across 80–800 ng/mL .

Advanced Research Questions

Q. Q4. How do thermochemical properties of zinc sulfate inform its reactivity in ethyl sulfate formation?

Zinc sulfate’s enthalpy of formation (ΔfH°solid = -980.14 kJ/mol) suggests high stability, but its exothermic dehydration at >39°C may drive side reactions. In ethanol systems, monitor ΔrH° = -341.8 kJ/mol for Zn-C bond dissociation , which affects ethyl sulfate yield. Use Pitzer models to predict activity coefficients in concentrated solutions.

Q. Q5. What experimental designs address contradictions in zinc sulfate’s bioefficacy across animal studies?

Contradictions arise from dosage variability (e.g., 50–500 ppm Zn in pig diets ) and Zn source (sulfate vs. glycine chelate ). Design dose-response trials with negative controls, ensuring iso-nitrogenous diets. Use meta-regression (e.g., Figure 2 ) to isolate year/lab effects. Standardize Zn quantification via AAS in liver tissues .

Q. Q6. How can researchers resolve discrepancies in thermochemical data for zinc sulfate hydrates?

Cross-validate NIST data (S°solid = 110.54 J/mol·K ) with recent calorimetric studies. Discrepancies may stem from hydration state misclassification (e.g., heptahydrate vs. monohydrate ). Replicate measurements using adiabatic calorimetry and XRD phase identification. Report uncertainty intervals (e.g., ±0.8 kJ/mol ).

Methodological Challenges

Q. Q7. What statistical approaches are suitable for analyzing zinc sulfate’s dose-dependent effects?

Use mixed-effects models to account for nested variables (e.g., animal weight, feed intake ). For non-linear responses (e.g., Zn content in liver ), apply segmented regression. Address heteroscedasticity via Box-Cox transformation. Power analysis should target n ≥6 per group (α=0.05, β=0.2) .

Q8. How can PICOT frameworks improve research question formulation for clinical zinc studies?

Structure questions around:

- P opulation: Neonates with hyperbilirubinemia .

- I ntervention: ZnSO₄ dosage (e.g., 20 mg/kg/day).

- C omparator: Phototherapy alone.

- O utcome: Serum bilirubin reduction (Δ mg/dL).

- T ime: 72-hour monitoring .

This clarifies variables and reduces confounding .

Data Interpretation

Q. Q9. How should researchers interpret conflicting results in zinc sulfate’s role in microbial systems?

Contradictions in soil studies (e.g., Table 3 ) may reflect Zn²⁺ bioavailability differences (pH, organic matter). Measure soluble Zn via DTPA extraction and correlate with microbial ATP. Use SEM-EDS to map Zn distribution in biofilms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.